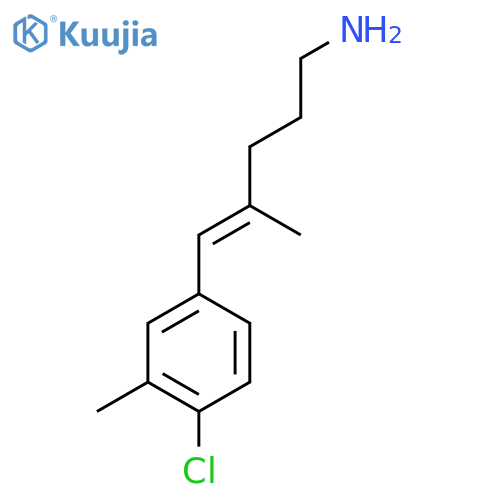

Cas no 2172626-26-3 (5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine)

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine

- EN300-1282973

- 2172626-26-3

-

- インチ: 1S/C13H18ClN/c1-10(4-3-7-15)8-12-5-6-13(14)11(2)9-12/h5-6,8-9H,3-4,7,15H2,1-2H3/b10-8+

- InChIKey: CEZKSTDSFHCGDK-CSKARUKUSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)/C=C(\C)/CCCN

計算された属性

- せいみつぶんしりょう: 223.1127773g/mol

- どういたいしつりょう: 223.1127773g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1282973-0.25g |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 0.25g |

$1300.0 | 2023-06-07 | ||

| Enamine | EN300-1282973-1000mg |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 1000mg |

$1200.0 | 2023-10-01 | ||

| Enamine | EN300-1282973-5000mg |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 5000mg |

$3479.0 | 2023-10-01 | ||

| Enamine | EN300-1282973-50mg |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 50mg |

$1008.0 | 2023-10-01 | ||

| Enamine | EN300-1282973-0.1g |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 0.1g |

$1244.0 | 2023-06-07 | ||

| Enamine | EN300-1282973-0.5g |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 0.5g |

$1357.0 | 2023-06-07 | ||

| Enamine | EN300-1282973-100mg |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 100mg |

$1056.0 | 2023-10-01 | ||

| Enamine | EN300-1282973-2.5g |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 2.5g |

$2771.0 | 2023-06-07 | ||

| Enamine | EN300-1282973-5.0g |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 5g |

$4102.0 | 2023-06-07 | ||

| Enamine | EN300-1282973-1.0g |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine |

2172626-26-3 | 1g |

$1414.0 | 2023-06-07 |

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine 関連文献

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amineに関する追加情報

Introduction to 5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine (CAS No. 2172626-26-3)

5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex and highly functionalized aromatic and aliphatic structure. This compound, identified by its CAS number 2172626-26-3, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and methyl substituents on the aromatic ring, coupled with a reactive amine group and an alkene moiety, makes it a versatile intermediate for synthetic chemists.

The structural features of 5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine contribute to its unique chemical properties, which are essential for its role in drug discovery and development. The aromatic ring, with its electron-withdrawing chloro substituent and electron-donating methyl group, influences the compound's reactivity and electronic distribution. This balance is critical for its interaction with biological targets, such as enzymes and receptors, which are often the focus of medicinal chemistry efforts.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various disease pathways. The compound 5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine has been explored as a potential lead in the synthesis of inhibitors for several therapeutic areas. Its structural motif is reminiscent of known bioactive molecules, suggesting that it may exhibit similar pharmacological properties. This has prompted researchers to investigate its biological activity and explore its potential as a scaffold for further derivatization.

One of the most compelling aspects of this compound is its utility in generating libraries of diverse analogs for high-throughput screening (HTS). The presence of functional groups that can be easily modified allows chemists to systematically alter specific regions of the molecule while retaining key structural elements. This approach has been successfully employed in the discovery of drugs targeting diseases such as cancer, inflammation, and neurodegenerative disorders. The flexibility offered by 5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine makes it an invaluable tool in the medicinal chemist's arsenal.

The synthesis of 5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by reduction and functional group interconversion. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing the environmental impact of drug production. These innovations are crucial for meeting the increasing demand for high-quality pharmaceutical intermediates.

The biological evaluation of 5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine has revealed several promising activities. Initial studies have shown that it exhibits moderate binding affinity to certain enzyme targets, suggesting potential therapeutic utility. Additionally, its ability to cross-react with other biomolecules has opened up avenues for exploring novel mechanisms of action. These findings underscore the importance of structural diversity in drug discovery and highlight the value of compounds like this one in generating new leads.

In conclusion, 5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine (CAS No. 2172626-26-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing new therapeutic agents, while its synthetic accessibility allows for rapid exploration of diverse chemical space. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of next-generation drugs.

2172626-26-3 (5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine) 関連製品

- 90522-66-0(2-(Dicyanomethylene)indan-1,3-dione)

- 2229202-20-2(1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine)

- 218916-53-1(Euphorbia factor L8)

- 1556258-98-0(1H-Indazole-5-acetic acid, 6-fluoro-1-methyl-)

- 1217175-77-3(2-chloro-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride)

- 850264-92-5(3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)

- 2287333-14-4([3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)

- 1339840-69-5(5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1172068-33-5(1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro-)

- 452935-28-3((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate)